molecular formula C12H21NO5 B8811668 Ethyl 3-(3-ethoxy-3-oxopropanamido)-3-methylbutanoate CAS No. 845267-63-2

Ethyl 3-(3-ethoxy-3-oxopropanamido)-3-methylbutanoate

Cat. No. B8811668
Key on ui cas rn: 845267-63-2
M. Wt: 259.30 g/mol
InChI Key: CPANXZYGTXSJNV-UHFFFAOYSA-N
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Patent
US07279575B2

Procedure details

To a solution of sodium ethoxide, obtained from sodium metal (0.122 g, 5.55 mmol) in anhydrous ethanol (7 mL), a solution of ethyl 3-[(3-ethoxy-3-oxopropanoyl)amino]-3-methylbutanoate (1.2 g, 4.62 mmol) in dry toluene (7 mL) was added dropwise at room temperature, under stirring. The reaction mixture was heated at 80° C. for 2 hours then it was concentrated to reduced volume and the residue was dissolved in toluene (15 mL). The organic phase was extracted with water (40 mL), the aqueous phase was acidified to pH 2-3 with 1 N HCl and extracted with ethyl acetate (4×50 mL). The organic phase was washed with brine, dried over anhydrous sodium sulphate and concentrated to give ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate as a yellow solid (0.7 g, Y=71%) which was used for the next step without further purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:18])[CH2:5][C:6]([NH:8][C:9]([CH3:17])([CH3:16])[CH2:10][C:11]([O:13]CC)=O)=[O:7])[CH3:2]>C1(C)C=CC=CC=1>[CH3:17][C:9]1([CH3:16])[NH:8][C:6](=[O:7])[CH:5]([C:4]([O:3][CH2:1][CH3:2])=[O:18])[C:11](=[O:13])[CH2:10]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)OC(CC(=O)NC(CC(=O)OCC)(C)C)=O
Name
Quantity
7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated to reduced volume
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in toluene (15 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with water (40 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×50 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(C(C(N1)=O)C(=O)OCC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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